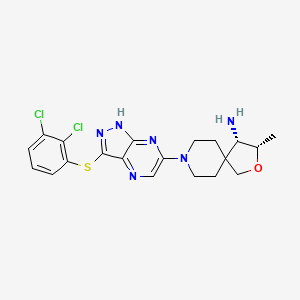
2,4,6-Trifluorbenzyl alcohol-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trifluorbenzyl alcohol-d2 is a deuterium-labeled derivative of 2,4,6-Trifluorbenzyl alcohol. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C7H3D2F3O, and it has a molecular weight of 164.12 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trifluorbenzyl alcohol-d2 typically involves the deuteration of 2,4,6-Trifluorbenzyl alcohol. One common method is the catalytic hydrogen-deuterium exchange reaction, where the hydrogen atoms in the benzyl alcohol are replaced with deuterium atoms using a deuterium source such as deuterium gas (D2) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure efficient hydrogen-deuterium exchange. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trifluorbenzyl alcohol-d2 undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: 2,4,6-Trifluorbenzaldehyde or 2,4,6-Trifluorbenzoic acid.
Reduction: 2,4,6-Trifluorbenzyl alkane.
Substitution: Various substituted benzyl alcohol derivatives.
Applications De Recherche Scientifique
2,4,6-Trifluorbenzyl alcohol-d2 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies due to the presence of deuterium, which allows for the tracking of molecular transformations.
Biology: The compound is used in metabolic studies to understand the behavior of fluorinated compounds in biological systems.
Medicine: It is employed in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including agrochemicals and polymers
Mécanisme D'action
The mechanism of action of 2,4,6-Trifluorbenzyl alcohol-d2 involves its interaction with molecular targets through hydrogen-deuterium exchange. The presence of deuterium can influence the compound’s pharmacokinetic and metabolic profiles, leading to altered absorption, distribution, metabolism, and excretion (ADME) properties. This makes it a valuable tool in drug development and metabolic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trifluorbenzyl alcohol: Similar structure but with different fluorine atom positions.
2,4,6-Trifluorbenzyl alcohol: The non-deuterated version of the compound.
2,4,6-Trifluorbenzaldehyde: The oxidized form of 2,4,6-Trifluorbenzyl alcohol.
Uniqueness
2,4,6-Trifluorbenzyl alcohol-d2 is unique due to the presence of deuterium, which provides distinct advantages in scientific research, particularly in the study of reaction mechanisms and metabolic pathways. The deuterium labeling allows for precise tracking and analysis, making it a valuable tool in various fields .
Propriétés
Formule moléculaire |
C7H5F3O |
|---|---|
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
dideuterio-(2,4,6-trifluorophenyl)methanol |
InChI |
InChI=1S/C7H5F3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2/i3D2 |
Clé InChI |
YJQDVBPZXNALEE-SMZGMGDZSA-N |
SMILES isomérique |
[2H]C([2H])(C1=C(C=C(C=C1F)F)F)O |
SMILES canonique |
C1=C(C=C(C(=C1F)CO)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one](/img/structure/B12382277.png)
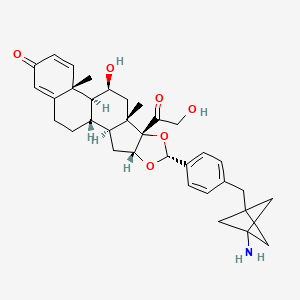
![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)

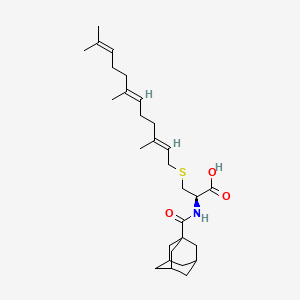
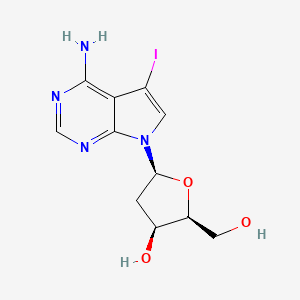
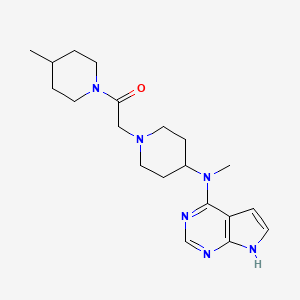
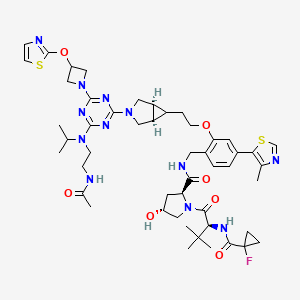
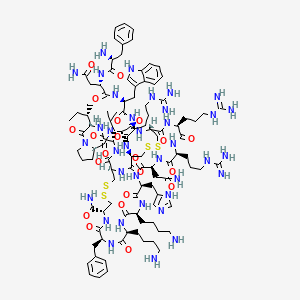
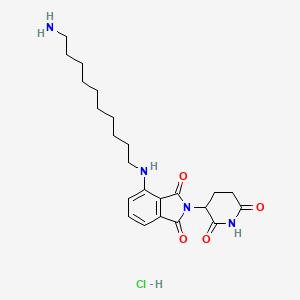
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)
![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
